
Fmoc-Ser(tBu)-OH-15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Ser(tBu)-OH-15N, also known as fluorenylmethyloxycarbonyl-O-tert-butyl-L-serine-15N, is a high-purity, Fmoc-protected amino acid used primarily in peptide synthesis. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protective group for the amino acid during synthesis, and a tert-butyl (tBu) group that protects the hydroxyl side chain of serine. The 15N isotope labeling is often used in nuclear magnetic resonance (NMR) studies to provide detailed structural information.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ser(tBu)-OH-15N typically involves the following steps:
Protection of the Serine Hydroxyl Group: Serine is first protected by reacting with tert-butyl acetate and perchloric acid in the presence of tert-butyl alcohol.
Introduction of the Fmoc Group: The protected serine is then reacted with Fmoc-OSu (fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) to introduce the Fmoc group.
Hydrolysis: The final step involves hydrolyzing the intermediate product to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
Batch Reactions: Conducting reactions in large reactors with precise control over temperature, pH, and reaction time.
Purification: Using techniques such as crystallization, filtration, and chromatography to achieve high purity levels.
Quality Control: Implementing rigorous quality control measures to ensure the final product meets industry standards for purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Ser(tBu)-OH-15N undergoes several types of chemical reactions, including:
Fmoc Deprotection: Removal of the Fmoc group using a base such as piperidine in DMF.
tBu Deprotection: Removal of the tert-butyl group using acidic conditions, typically trifluoroacetic acid (TFA) in DCM.
Peptide Bond Formation: Coupling with other amino acids to form peptide bonds using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide)
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF.
tBu Deprotection: Trifluoroacetic acid in DCM.
Peptide Coupling: HBTU or DIC in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA)
Major Products
Fmoc Deprotection: Ser(tBu)-OH-15N.
tBu Deprotection: Ser-OH-15N.
Peptide Coupling: Peptides with this compound incorporated into the sequence
Applications De Recherche Scientifique
Fmoc-Ser(tBu)-OH-15N is widely used in scientific research, including:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS)
NMR Studies: The 15N isotope labeling is valuable in NMR spectroscopy for studying protein structure and dynamics.
Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.
Biological Research: Employed in the study of protein-protein interactions, enzyme mechanisms, and cellular signaling pathways
Mécanisme D'action
The mechanism of action of Fmoc-Ser(tBu)-OH-15N primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of serine, preventing unwanted side reactions during peptide bond formation. The tert-butyl group protects the hydroxyl side chain, ensuring the integrity of the serine residue throughout the synthesis process. The 15N isotope labeling allows for detailed structural analysis using NMR spectroscopy, providing insights into the molecular interactions and conformational changes of peptides and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Thr(tBu)-OH: Similar to Fmoc-Ser(tBu)-OH-15N but with threonine instead of serine.
Fmoc-Asp(OtBu)-OH: Contains aspartic acid with a tert-butyl ester protecting group.
Fmoc-Glu(OtBu)-OH: Contains glutamic acid with a tert-butyl ester protecting group.
Uniqueness
This compound is unique due to its 15N isotope labeling, which is not commonly found in other Fmoc-protected amino acids. This labeling provides a powerful tool for NMR studies, allowing researchers to gain detailed insights into the structure and dynamics of peptides and proteins .
Propriétés
Formule moléculaire |
C22H25NO5 |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
InChI |
InChI=1S/C22H25NO5/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/i23+1 |
Clé InChI |
REITVGIIZHFVGU-VSBQSISVSA-N |
SMILES isomérique |
CC(C)(C)OCC(C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CC(C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



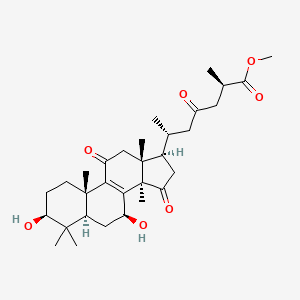
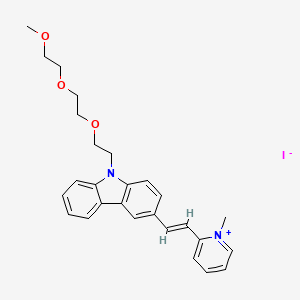
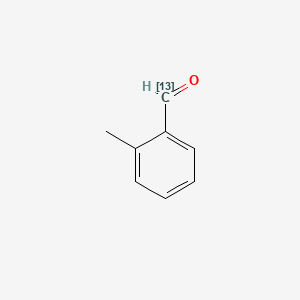
![(2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate](/img/structure/B15141000.png)
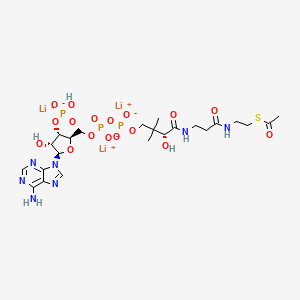
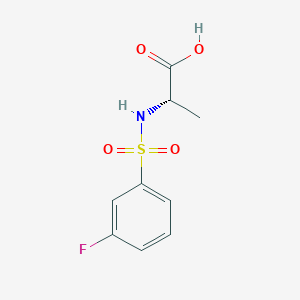
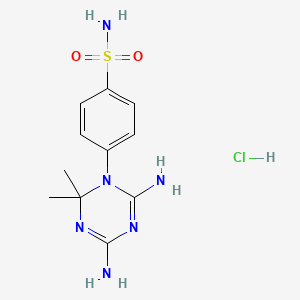
![2-[3-(6-methylpyridin-2-yl)-4-thieno[3,2-c]pyridin-2-ylpyrazol-1-yl]-N-phenylacetamide](/img/structure/B15141014.png)
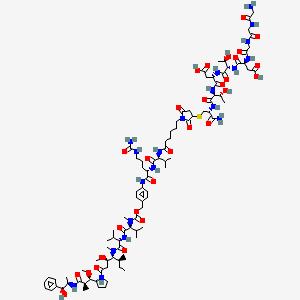
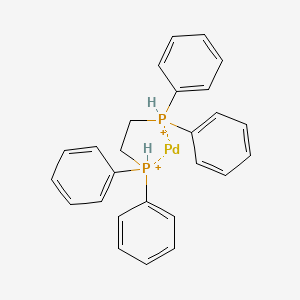

![(4R)-4-[(1S,2R,13S,14S,17R,18R)-7-acetyl-2,9,9,18-tetramethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,10-trien-17-yl]-1-morpholin-4-ylpentan-1-one](/img/structure/B15141035.png)
![5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141037.png)
